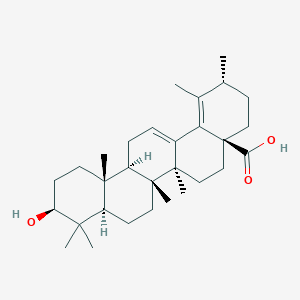

Randialic acid B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1 |

InChI Key |

GPQBTLJRTQXVOM-UORVSENQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Randialic Acid B from Ilex kaushue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilex kaushue, a plant steeped in traditional medicine, has emerged as a significant source of novel bioactive compounds. Among these, Randialic acid B, a pentacyclic triterpenoid, has garnered attention for its potent pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Ilex kaushue, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ilex kaushue S.Y. Hu, a species of the holly family (Aquifoliaceae), is native to southern China and northern Vietnam.[1] Traditionally, its leaves have been used to create a bitter infusion known as kuding tea, which is consumed for its purported health benefits, including anti-inflammatory, antidiabetic, and antilipidemic effects.[2] Phytochemical investigations of I. kaushue have revealed a rich chemical profile, including saponins, triterpenoids, phenolics, and flavonoids.[2] Among the diverse compounds isolated, this compound (3β-hydroxyurs-12,18-dien-28-oic acid) has been identified as a promising therapeutic agent.[3][4]

This compound, a derivative of ursolic acid, has been discovered to be a potent inhibitor of formyl peptide receptor 1 (FPR1) in human neutrophils.[3][4] This discovery has significant implications for the treatment of neutrophilic inflammatory diseases such as psoriasis. This guide will detail the scientific journey from the plant source to the isolated bioactive compound and its characterized mechanism of action.

Discovery and Bioactivity of this compound

The discovery of this compound from Ilex kaushue was the result of bioactivity-guided fractionation studies. Initial screening of an aqueous extract of I. kaushue leaves demonstrated significant inhibitory activity against human neutrophil elastase (HNE), a key enzyme in inflammatory processes.[5] This promising result prompted further investigation to identify the specific compound responsible for this activity.

Subsequent studies identified this compound as a selective antagonist of FPR1, a G-protein coupled receptor that plays a crucial role in neutrophil activation and chemotaxis.[3][4]

Quantitative Bioactivity Data

The inhibitory effects of this compound on various neutrophil functions have been quantified, highlighting its potential as a potent anti-inflammatory agent.

| Parameter | Method | Agonist | IC50 / Effect | Reference |

| FPR1 Inhibition | --- | fMLF | Competitive Antagonist | [4] |

| Reactive Oxygen Species (ROS) Production | Chemiluminescence | fMLF | Selective Inhibition | [3][4] |

| Elastase Release | Fluorometric Assay | fMLF | Selective Inhibition | [3][4] |

| CD11b Expression | Flow Cytometry | fMLF | Selective Inhibition | [3][4] |

| Ca²⁺ Mobilization | --- | fMLF | Competitively Inhibited | [4] |

| Akt Activation | Western Blot | fMLF | Competitively Inhibited | [4] |

| MAPKs Activation | Western Blot | fMLF | Competitively Inhibited | [4] |

Isolation of this compound

The isolation of this compound from Ilex kaushue involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from plant materials.

Experimental Protocol for Isolation

-

Plant Material Collection and Preparation:

-

Fresh leaves of Ilex kaushue are collected and authenticated.

-

The leaves are air-dried in the shade and then ground into a coarse powder.

-

-

Extraction:

-

The powdered leaves are subjected to extraction with a suitable solvent. A common method is maceration or Soxhlet extraction with petroleum ether followed by chloroform.[6] Alternatively, a water extract can be prepared.[5]

-

For a water extract, the powdered leaves are boiled in distilled water, followed by filtration. The aqueous extract is then partitioned successively with ethyl acetate and n-butanol.

-

-

Chromatographic Separation:

-

The crude extract exhibiting the highest bioactivity (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Purification:

-

The pooled fractions are further purified using repeated column chromatography, Sephadex column chromatography, or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).[7]

-

Isolation Workflow

Caption: Bioactivity-guided isolation workflow for this compound.

Mechanism of Action: FPR1 Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by acting as a competitive antagonist of the formyl peptide receptor 1 (FPR1). This section details the signaling cascade that is inhibited by this compound.

FPR1 Signaling Pathway

FPR1 is activated by N-formyl peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are derived from bacteria or damaged mitochondria. Activation of FPR1 in neutrophils triggers a cascade of intracellular events leading to chemotaxis, degranulation (release of enzymes like elastase), and the production of reactive oxygen species (ROS).

This compound competitively binds to FPR1, preventing the binding of fMLF and thereby inhibiting the downstream signaling pathways.

Caption: Inhibition of the FPR1 signaling pathway by this compound.

Conclusion

This compound, a triterpenoid isolated from Ilex kaushue, represents a significant discovery in the field of natural product-based drug development. Its selective antagonism of the FPR1 receptor highlights its potential as a therapeutic agent for a range of neutrophilic inflammatory diseases. The methodologies for its isolation and the elucidation of its mechanism of action provide a solid foundation for further preclinical and clinical investigations. This guide serves to equip researchers with the necessary technical information to advance the study of this compound and other bioactive compounds from this valuable medicinal plant.

References

- 1. Ilex kaushue - Wikipedia [en.wikipedia.org]

- 2. japsonline.com [japsonline.com]

- 3. This compound and tomentosolic acid block formyl peptide receptor 1 in human neutrophils and attenuate psoriasis-like inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Randialic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications. Identified as a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), it plays a crucial role in modulating inflammatory responses.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its characterization and evaluation of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (4aR,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picene-4a(2H)-carboxylic acid | N/A |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 g/mol | [1] |

| CAS Number | 14021-14-8 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [1] |

Note: Further experimental data on melting point and solubility in a wider range of solvents are still under investigation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex pattern of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid core. Signals for olefinic protons may appear in the downfield region. The proton of the hydroxyl group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display around 30 carbon signals, with resonances for the carboxylic acid carbonyl, olefinic carbons, and the carbon bearing the hydroxyl group appearing at characteristic chemical shifts. The numerous sp³ hybridized carbons of the core structure would resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

-

A broad band in the region of 3400-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid and hydroxyl groups.

-

A sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

-

C-O stretching vibrations around 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the molecular ion.

Experimental Protocols

Extraction and Isolation of this compound from Ilex kaushue

This compound is a triterpenoid found in the traditional medicinal plant Ilex kaushue.[2] The following is a general workflow for its extraction and isolation.

References

Ursolic Acid Derivatives in Traditional Medicine: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid (UA), a pentacyclic triterpenoid ubiquitously found in medicinal herbs, fruits, and spices, has a long history of use in traditional medicine. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This technical guide provides an in-depth overview of ursolic acid and its derivatives, focusing on their mechanisms of action, relevant experimental protocols, and quantitative data to support further research and development. This document summarizes key signaling pathways modulated by UA, offers detailed methodologies for its extraction, synthesis, and bioactivity assessment, and presents collated quantitative data on its efficacy.

Introduction

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural compound that has garnered significant clinical interest due to its multifaceted therapeutic potential.[1] Found in plants like rosemary, apples, and holy basil, it has been a staple of traditional medicine for centuries.[2][3] The primary challenge in its clinical application lies in its poor bioavailability and water solubility.[4] Consequently, extensive research has focused on the synthesis of ursolic acid derivatives with enhanced pharmacological properties.[4][5] These derivatives often exhibit improved potency and selectivity, targeting key cellular signaling pathways involved in oncogenesis and inflammation.[6][7] This guide serves as a technical resource, consolidating current knowledge and providing practical methodologies for professionals in the field of drug discovery and development.

Core Signaling Pathways Modulated by Ursolic Acid

Ursolic acid and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. Key pathways include those central to cell survival, proliferation, apoptosis, and inflammation.

Anti-Cancer Mechanisms

In oncology, ursolic acid is known to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical pathways.[8][9]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Ursolic acid has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, leading to the downregulation of downstream targets like mTOR and ultimately inducing apoptosis.[8][10][11]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes.[12][13] Ursolic acid can suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, thereby preventing NF-κB's translocation to the nucleus.[14]

-

Apoptosis Pathways (Intrinsic and Extrinsic): Ursolic acid can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, promoting Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic), which leads to the release of cytochrome c from mitochondria.[1][8] It also upregulates death receptors like Fas, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[1]

Anti-inflammatory Mechanisms

Chronic inflammation is a driver of numerous diseases. Ursolic acid exhibits potent anti-inflammatory activity by targeting key mediators and pathways.[15][16]

-

Cytokine Suppression: Ursolic acid significantly reduces the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[15][17][18]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to inflammatory stimuli. Ursolic acid can inhibit the phosphorylation of ERK and JNK, thereby suppressing downstream inflammatory responses.[14][16]

-

Transcription Factor Inhibition: Beyond NF-κB, ursolic acid also suppresses the activation of other immunoregulatory transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NF-AT), which are critical for the expression of inflammatory genes.[3][16]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of ursolic acid and its derivatives from various studies.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Ursolic Acid and Derivatives

IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Ursolic Acid | MCF-7 | Breast | 32.0 | [19] |

| Ursolic Acid | MDA-MB-231 | Breast (Triple-Negative) | 32.5 | [19] |

| Ursolic Acid | A549 | Lung | 11.25 - 13.45 | [7] |

| Ursolic Acid | HeLa | Cervical | > 100 | [2] |

| Ursolic Acid | C6 | Rat Glioma | 43.1 | [2] |

| Corosolic Acid (UA derivative) | C6 | Rat Glioma | 28.5 | [2] |

| L-seryloxy-UA derivative | MDA-MB-231 | Breast (Triple-Negative) | 15.0 | [19] |

| L-prolyloxy-UA derivative | MDA-MB-231 | Breast (Triple-Negative) | 17.5 | [19] |

| Quinoline-UA derivative (54) | MDA-MB-231 | Breast (Triple-Negative) | 0.61 ± 0.07 | [7] |

| Quinoline-UA derivative (54) | HeLa | Cervical | 0.36 ± 0.05 | [7] |

| Hydroxamate-UA derivative (16) | A549 | Lung | 2.5 - 6.4 | [6] |

Table 2: Anti-Inflammatory Activity of Ursolic Acid

Data represents the reduction of pro-inflammatory markers in response to ursolic acid treatment in animal or in-vitro models.

| Marker | Model System | Effect | Reference |

| TNF-α | Animal Models | Significantly Reduced (SMD = -2.65) | [17] |

| IL-6 | Animal Models | Significantly Reduced (SMD = -4.53) | [17] |

| IL-1β | Animal Models | Significantly Reduced (SMD = -4.07) | [17] |

| TNF-α, IL-6, IL-1β | LPS-stimulated Macrophages | Secretion completely inhibited | [3][16] |

| COX-2, iNOS | M. tuberculosis-stimulated cells | mRNA expression suppressed | [15] |

Table 3: Extraction Yields of Ursolic Acid from Natural Sources

Yields can vary significantly based on the plant material, solvent, and extraction method.

| Plant Source | Extraction Method | Key Parameters | Yield | Reference |

| Annurca Apple | Oleolyte Extraction (Sunflower Oil) | 68.85 °C, 63 h | 784.40 ± 7.58 µg/mL | [20][21] |

| Hanfu Apple Pomace | Microwave-Assisted Extraction (MAE) | 118s, 82% Ethanol, 1:31 ratio | 88.87% recovery | [22] |

Experimental Protocols

This section provides detailed methodologies for common experiments related to ursolic acid research.

Protocol: Extraction and Purification of Ursolic Acid

This protocol describes a general workflow for extracting ursolic acid from a plant matrix, such as apple pomace, followed by purification.

Methodology:

-

Preparation of Plant Material: Dry the plant material (e.g., apple pomace) and grind it into a fine powder to increase the surface area for extraction.

-

Microwave-Assisted Extraction (MAE):

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the solid residue from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

-

Purification (Optional):

-

For higher purity, the crude extract can be further purified using column chromatography, for instance, with a macroporous resin like XAD-7.[22]

-

Dissolve the crude extract and load it onto the column.

-

Wash the column with deionized water to remove polar impurities.

-

Elute the ursolic acid using a step gradient of ethanol (e.g., 70%, then 80-90%).

-

Collect the fractions and concentrate them to obtain the purified compound.

-

Protocol: Synthesis of an Amide Derivative at C-28

This protocol outlines a representative synthesis of an ursolic acid derivative by modifying the carboxylic acid group at the C-28 position.[23]

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve ursolic acid (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add oxalyl chloride (1.5-2 equivalents) dropwise. A catalytic amount of Dimethylformamide (DMF) can be added.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess oxalyl chloride under vacuum to yield the crude ursolyl chloride intermediate.

-

-

Amide Coupling:

-

Dissolve the crude ursolyl chloride in fresh, dry CH₂Cl₂.

-

In a separate flask, dissolve the desired amine (e.g., an amino acid ester or another primary/secondary amine, 1.2 equivalents) and a non-nucleophilic base like triethylamine (Et₃N, 2-3 equivalents) in CH₂Cl₂.

-

Add the amine solution dropwise to the ursolyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

-

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[24][25]

Materials:

-

Cells in culture (e.g., MCF-7, A549)

-

96-well cell culture plates

-

Complete culture medium

-

Ursolic acid or derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[26]

-

Solubilization solution: e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol.[26]

-

Multi-well spectrophotometer (plate reader).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the ursolic acid derivative from the stock solution in serum-free medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[24]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a plate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a method for the quantitative determination of ursolic acid in an extract.[27][28][29][30]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[28][29]

-

Mobile Phase: An isocratic or gradient mixture of organic solvent and acidified water. A common mobile phase is Methanol:Water acidified to pH 3.5 with Trifluoroacetic Acid (TFA) (88:12 v/v).[29] An alternative is Acetonitrile:Methanol (80:20 v/v).[30]

-

Flow Rate: 1.0 mL/min.[29]

-

Injection Volume: 20 µL.[28]

-

Column Temperature: 25-30 °C.[31]

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of pure ursolic acid standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).[29]

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations (e.g., 5 to 125 µg/mL).[28]

-

-

Preparation of Sample Solution:

-

Accurately weigh the crude or purified extract and dissolve it in methanol.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system, starting with the lowest concentration. Record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the ursolic acid standards. Determine the linearity (R² value should be >0.999).[28]

-

Inject the prepared sample solution into the HPLC system.

-

Identify the ursolic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of ursolic acid in the sample by interpolating its peak area on the calibration curve.

-

Conclusion and Future Directions

Ursolic acid and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential deeply rooted in traditional medicine. Their ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB provides a strong rationale for their development as anti-cancer and anti-inflammatory agents.[8][16] The primary hurdles of low solubility and bioavailability are being actively addressed through chemical modifications, leading to derivatives with enhanced efficacy.[4][6]

Future research should focus on several key areas. Firstly, the development of novel derivatives with improved pharmacokinetic profiles and target specificity is crucial. Secondly, more comprehensive preclinical studies are needed to fully understand the in vivo efficacy and safety of these compounds. Finally, well-designed clinical trials are required to translate the wealth of preclinical data into tangible therapeutic benefits for patients. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing ursolic acid-based therapeutics from the laboratory to the clinic.

References

- 1. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02780A [pubs.rsc.org]

- 14. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchhub.com [researchhub.com]

- 26. cyrusbio.com.tw [cyrusbio.com.tw]

- 27. ijesrr.org [ijesrr.org]

- 28. alliedacademies.org [alliedacademies.org]

- 29. scielo.br [scielo.br]

- 30. omicsonline.org [omicsonline.org]

- 31. mdpi.com [mdpi.com]

Biological Activity of Triterpenoids from Ilex Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of triterpenoids isolated from various Ilex species, commonly known as holly. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Quantitative Bioactivity Data of Ilex Triterpenoids

Triterpenoids from Ilex species have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, anti-platelet, and lipid-lowering activities. The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of their potency.

Table 1: Anti-inflammatory Activity of Triterpenoids from Ilex Species

| Compound/Extract | Ilex Species | Assay | Target/Cell Line | IC50 Value | Reference |

| Ilexdunnoside A (1) | Ilex dunniana | LPS-induced NO production | BV2 microglial cells | 11.60 µM | [1] |

| Ilexdunnoside B (2) | Ilex dunniana | LPS-induced NO production | BV2 microglial cells | 12.30 µM | [1] |

| Compound 3 | Ilex dunniana | LPS-induced NO production | BV2 microglial cells | 9.70 µM | [1] |

| Rotundinoside F | Ilex rotunda | ADP-induced platelet aggregation | Rat platelets | 22.4 µM | [2] |

| Rotundinoside G | Ilex rotunda | ADP-induced platelet aggregation | Rat platelets | 25.6 µM | [2] |

| Rotundinoside H | Ilex rotunda | ADP-induced platelet aggregation | Rat platelets | 32.8 µM | [2] |

| Rotundinoside I | Ilex rotunda | ADP-induced platelet aggregation | Rat platelets | 28.9 µM | [2] |

| Rotundinoside J | Ilex rotunda | ADP-induced platelet aggregation | Rat platelets | 30.1 µM | [2] |

Table 2: Cytotoxic Activity of Triterpenoids from Ilex Species

| Compound | Ilex Species | Cell Line | IC50 Value | Reference |

| Laevigin E (8) | Ilex rotunda | A549 (Lung carcinoma) | 17.83 µM | [3] |

| Laevigin E (8) | Ilex rotunda | HeLa (Cervical cancer) | 22.58 µM | [3] |

| Laevigin E (8) | Ilex rotunda | LN229 (Glioblastoma) | 30.98 µM | [3] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the studies of Ilex triterpenoids.

Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (triterpenoids from Ilex species)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test triterpenoids for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control) and incubate for another 24 hours.

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance with a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated using the formula: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., A549, HeLa, MCF7)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

-

Test compounds (triterpenoids from Ilex species)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test triterpenoids and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Anti-platelet Aggregation Assay: ADP-Induced Platelet Aggregation

This assay evaluates the ability of compounds to inhibit platelet aggregation, a key process in thrombosis.

Materials:

-

Freshly drawn rat or human blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Adenosine diphosphate (ADP) solution

-

Test compounds (triterpenoids from Ilex species)

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

-

-

Assay Performance:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C.

-

Set the baseline of the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add the test compound or vehicle to the PRP and incubate for a few minutes.

-

Induce platelet aggregation by adding a standard concentration of ADP.

-

-

Data Analysis:

-

Record the maximum aggregation percentage.

-

The percentage of inhibition is calculated as: [(Max. aggregation of control - Max. aggregation of treated sample) / Max. aggregation of control] x 100.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Lipid-Lowering Activity Assay: Oil Red O Staining in HepG2 Cells

This method is used to visualize and quantify the accumulation of intracellular lipids in hepatocytes, providing a model for studying non-alcoholic fatty liver disease.

Materials:

-

HepG2 human hepatoma cell line

-

Cell culture medium

-

Free fatty acids (e.g., a mixture of oleic and palmitic acids) to induce lipid accumulation

-

Test compounds (triterpenoids from Ilex species)

-

Oil Red O staining solution

-

Formalin (for cell fixation)

-

Isopropanol (for dye extraction and quantification)

-

Microscope and microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a multi-well plate and allow them to attach.

-

Induce lipid accumulation by treating the cells with a free fatty acid mixture for 24 hours.

-

Co-treat the cells with different concentrations of the test triterpenoids.

-

-

Staining:

-

Wash the cells with PBS and fix them with formalin.

-

Stain the fixed cells with the Oil Red O working solution.

-

Wash the cells with water to remove excess stain.

-

-

Visualization and Quantification:

-

Visualize the intracellular lipid droplets (stained red) under a microscope.

-

For quantification, extract the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at approximately 510 nm using a microplate reader.

-

-

Data Analysis:

-

A decrease in absorbance in the treated wells compared to the control (fatty acid-treated only) indicates a reduction in lipid accumulation.

-

Signaling Pathways Modulated by Ilex Triterpenoids

The biological activities of triterpenoids from Ilex species are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Pathways: NF-κB and MAPK

Many triterpenoids from Ilex exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). Ilex triterpenoids can interfere with these pathways by inhibiting the phosphorylation of key proteins like IκBα and MAPKs (p38, ERK, JNK), thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[5][6]

Caption: Inhibition of NF-κB and MAPK pathways by Ilex triterpenoids.

Vasculoprotective Pathway: PI3K/AKT/eNOS

Triterpenoid saponins from Ilex pubescens have been shown to promote blood circulation by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[7] Activation of this pathway leads to the phosphorylation and activation of eNOS, which increases the production of nitric oxide (NO) in endothelial cells. This NO plays a crucial role in vasodilation and maintaining vascular health.

Caption: Activation of the PI3K/AKT/eNOS pathway by Ilex triterpenoids.

Metabolic Regulation Pathway: AMPK

Triterpenoids from Ilex species have also been found to regulate lipid metabolism through the activation of AMP-activated protein kinase (AMPK).[8][9] AMPK is a key energy sensor in cells. Its activation can lead to a decrease in the expression of lipogenic genes (like SREBP-1) and an increase in the expression of genes involved in fatty acid oxidation (like CPT1A), ultimately reducing lipid accumulation in cells like hepatocytes.[8][9]

Caption: Regulation of lipid metabolism via the AMPK pathway by Ilex triterpenoids.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of triterpenoids from Ilex species.

Caption: General workflow for isolating and screening Ilex triterpenoids.

This technical guide serves as a foundational resource for understanding the therapeutic potential of triterpenoids from Ilex species. The compiled data, detailed protocols, and pathway visualizations are intended to support and accelerate future research and development in this promising area of natural product chemistry and pharmacology.

References

- 1. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. content.abcam.com [content.abcam.com]

- 9. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]

Randialic Acid B: A Technical Guide on its Mechanism of Action in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Randialic acid B, a triterpenoid compound, in human neutrophils. The information presented herein is synthesized from current scientific literature and is intended to support research and development efforts in the field of inflammatory diseases.

Core Mechanism of Action: Competitive Antagonism of FPR1

This compound functions as a selective and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1) in human neutrophils.[1][2] FPR1 is a G-protein coupled receptor that plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria or damaged mitochondria, leading to neutrophil activation.[1][2] By competitively binding to FPR1, this compound blocks the binding of FPR1 agonists, thereby inhibiting the initiation of downstream inflammatory signaling cascades.[1][2] This targeted action prevents a range of pro-inflammatory responses in neutrophils, including the production of reactive oxygen species (ROS), degranulation, and expression of adhesion molecules.[1][2]

Quantitative Analysis of Inhibitory Effects

The inhibitory effects of this compound on various neutrophil functions have been quantified, demonstrating its potency as an anti-inflammatory agent. The following table summarizes the key quantitative data on the bioactivity of this compound in human neutrophils.

| Neutrophil Function | Agonist | This compound Concentration | Inhibitory Effect | Reference |

| Reactive Oxygen Species (ROS) Production | FPR1 Agonist | Not specified | Selective inhibition | [1][2] |

| Elastase Release | FPR1 Agonist | Not specified | Selective inhibition | [1][2] |

| CD11b Expression | FPR1 Agonist | Not specified | Selective inhibition | [1][2] |

| N-formyl peptide binding to FPR1 | N-formyl peptide | Not specified | Inhibition | [1][2] |

| Ca2+ Mobilization | FPR1 Agonist | Not specified | Competitive inhibition | [1][2] |

| Akt Activation | FPR1 Agonist | Not specified | Competitive inhibition | [1][2] |

| MAPK Activation | FPR1 Agonist | Not specified | Competitive inhibition | [1][2] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intercepting the FPR1 signaling pathway at the receptor level. The binding of an agonist to FPR1 typically triggers a cascade of intracellular events, which are effectively blocked by this compound.

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's effects on neutrophil function.

4.1. Isolation of Human Neutrophils

-

Source: Peripheral blood from healthy human donors.

-

Procedure:

-

Blood is subjected to dextran sedimentation to separate erythrocytes.

-

Leukocyte-rich plasma is layered over a Ficoll-Hypaque gradient and centrifuged for density gradient separation.

-

The neutrophil-rich pellet is collected.

-

Contaminating erythrocytes are removed by hypotonic lysis.

-

Isolated neutrophils are washed and resuspended in an appropriate buffer (e.g., Hanks' balanced salt solution).

-

-

Purity: Neutrophil purity is typically assessed by microscopy and should be >98%.

4.2. Measurement of Reactive Oxygen Species (ROS) Production

-

Principle: The assay is based on the reduction of cytochrome c by superoxide anions (O2•−), a primary ROS produced by neutrophils.

-

Procedure:

-

Isolated neutrophils are pre-incubated with this compound or vehicle control.

-

Cytochrome c is added to the cell suspension.

-

Neutrophils are stimulated with an FPR1 agonist.

-

The change in absorbance of cytochrome c is measured spectrophotometrically at a specific wavelength (e.g., 550 nm) over time.

-

-

Data Analysis: The rate of superoxide production is calculated from the change in absorbance and expressed as a percentage of the control.

4.3. Elastase Release Assay

-

Principle: This assay measures the activity of elastase, an enzyme released from azurophilic granules of neutrophils upon activation.

-

Procedure:

-

Neutrophils are pre-incubated with this compound or vehicle control.

-

Cells are stimulated with an FPR1 agonist in the presence of a specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).

-

The cleavage of the substrate by elastase releases a chromophore (p-nitroaniline).

-

The increase in absorbance is measured over time using a spectrophotometer.

-

-

Data Analysis: Elastase activity is determined from the rate of substrate cleavage and expressed as a percentage of the control.

4.4. Calcium (Ca2+) Mobilization Assay

-

Principle: Intracellular calcium levels are measured using a fluorescent calcium indicator dye (e.g., Fura-2/AM).

-

Procedure:

-

Neutrophils are loaded with the calcium indicator dye.

-

Cells are pre-treated with this compound or vehicle control.

-

The baseline fluorescence is recorded.

-

An FPR1 agonist is added to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored using a fluorometer or fluorescence microscope.

-

-

Data Analysis: The peak fluorescence intensity or the area under the curve is calculated and compared between treated and control groups.

4.5. Western Blot Analysis for Akt and MAPK Activation

-

Principle: This technique is used to detect the phosphorylation state of key signaling proteins, indicating their activation.

-

Procedure:

-

Neutrophils are pre-treated with this compound and then stimulated with an FPR1 agonist for a specific duration.

-

The reaction is stopped, and cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt and MAPKs (e.g., p-Akt, p-ERK, p-p38).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Experimental and Logical Workflow

The general workflow for investigating the inhibitory effects of this compound on neutrophil function follows a logical progression from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound has been identified as a potent and selective antagonist of FPR1 in human neutrophils. Its ability to competitively inhibit FPR1 and subsequently block key pro-inflammatory responses, such as ROS production, degranulation, and the activation of critical signaling pathways, highlights its therapeutic potential for treating neutrophilic inflammatory diseases like psoriasis.[1][2] Future research should focus on elucidating the precise binding site of this compound on FPR1, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in a broader range of inflammatory disease models. These investigations will be crucial for the translation of this promising natural compound into a clinical therapeutic.

References

An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) and its Natural Ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that serves as a critical pattern recognition receptor in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, FPR1 is instrumental in detecting N-formylated peptides, which are molecular signatures of bacterial invasion and mitochondrial damage.[2][3] Activation of FPR1 initiates a cascade of pro-inflammatory responses, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), thereby guiding immune cells to sites of infection or injury.[2][4] Beyond these classical ligands, the receptor is now known to interact with a diverse array of endogenous, non-formylated peptides and proteins, expanding its role from a simple microbial sensor to a complex regulator of inflammation.[5][6] This guide provides a comprehensive overview of FPR1, its natural ligands, signaling pathways, and the key experimental protocols used in its study, offering a technical resource for professionals in immunology and drug development.

Core Concepts of FPR1 Biology

FPR1 is a seven-transmembrane domain receptor that couples primarily to the Gαi subtype of G proteins.[7] Its gene is located on chromosome 19 in humans.[8] The receptor's primary function is to recognize pathogen-associated molecular patterns (PAMPs) in the form of N-formylated peptides released by bacteria and damage-associated molecular patterns (DAMPs) from mitochondria of damaged host cells.[1][3] This recognition is a fundamental component of host defense.[8]

Cellular Expression: FPR1 is abundantly expressed in a variety of immune cells, including:

Expression has also been noted in non-myeloid cells such as endothelial cells, epithelial cells, and neurons, suggesting broader physiological roles beyond innate immunity.[8][9]

Natural Ligands of FPR1

The ligand repertoire for FPR1 is diverse, encompassing both formylated and non-formylated molecules of microbial and host origin.

N-Formylated Peptides (Bacterial and Mitochondrial)

The archetypal ligands for FPR1 are short peptides bearing an N-formylmethionine residue. This is a characteristic feature of protein synthesis initiation in prokaryotes and mitochondria.[10]

-

Bacterial Peptides: The most well-characterized agonist is N-formylmethionyl-leucyl-phenylalanine (fMLF) , a potent chemoattractant derived from bacteria like E. coli.[11]

-

Mitochondrial Peptides (DAMPs): When host cells are damaged, mitochondria release N-formylated peptides that act as DAMPs, signaling sterile inflammation through FPR1 activation.[3][11] An example is the NADH reductase subunit 1 (ND-1) peptide.[11]

The N-formyl group is a critical determinant for high-potency binding and activation of FPR1.[1] Non-formylated versions of the same peptides are typically 100-fold or more less potent.[2]

Endogenous Non-Formylated Ligands

FPR1 also recognizes several host-derived proteins and peptides that lack the N-formyl modification. These interactions often lead to more nuanced or distinct functional outcomes compared to fMLF.

-

Annexin A1 (ANXA1): A 37-kDa protein that is considered a key endogenous ligand.[5] ANXA1 and its N-terminal peptides (e.g., Ac2-26) can act as FPR1 agonists, often mediating anti-inflammatory and pro-resolving signals.[5][9] It plays a crucial role in the clearance of apoptotic cells and in the antitumor immune response elicited by chemotherapy.[12]

-

Cathepsin G (CTSG): A serine protease released from neutrophil granules.[5] Unlike fMLF, its binding to FPR1 induces chemotaxis and MAPK phosphorylation but does not trigger a significant intracellular calcium flux.[2]

-

FAM19A4: A member of a cytokine-like protein family that has been identified as an endogenous agonist for FPR1.[5]

Quantitative Data on Natural Ligand Interactions

The following table summarizes quantitative data for the interaction of key natural ligands with FPR1.

| Ligand | Ligand Type | Reported Activity | Quantitative Metric | Value | Reference |

| fMLF | Bacterial N-Formyl Peptide | Agonist | EC50 (ROS Production) | ~1 nM | [13] |

| fMLF | Bacterial N-Formyl Peptide | Agonist | EC50 (Chemotaxis) | Lower conc. than ROS | [13] |

| Annexin A1 (Ac2-26 peptide) | Endogenous Peptide | Agonist | Binds with similar affinity to FPR1 and FPR2 | Not specified | [14] |

| Cathepsin G | Endogenous Protein | Biased Agonist | Induces chemotaxis, no Ca2+ flux | Not specified | [2] |

| Boc-Phe-dLeu-Phe-dLeu-Phe (Boc-FLFLF) | Synthetic Peptide | Antagonist | KD (Ca2+ Mobilization) | 230 nM | [15] |

| Cyclosporin H | Natural Compound | Antagonist | Selectively inhibits fMLF response | Not specified | [13] |

FPR1 Signaling Pathways

Upon agonist binding, FPR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein (Gαiβγ). This initiates a complex network of downstream signaling events.

-

G Protein Dissociation: The Gαi subunit dissociates from the βγ dimer.[2]

-

Downstream Effectors: Both Gαi and Gβγ subunits activate multiple effector enzymes.

-

Second Messengers and Kinase Cascades:

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[6]

-

Protein Kinase C (PKC): Activated by DAG and elevated Ca2+.[6]

-

Mitogen-Activated Protein Kinases (MAPKs): FPR1 activation leads to the phosphorylation and activation of ERK1/2 and p38 MAPK.[6][16]

-

These signaling pathways culminate in various cellular functions, including chemotaxis, superoxide production via NADPH oxidase, degranulation, and phagocytosis.[2]

Caption: FPR1 canonical signaling cascade.

Key Experimental Protocols

Studying FPR1 function and its interaction with ligands involves a variety of specialized cellular assays.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining receptor activation by agonists or inhibition by antagonists.

Methodology:

-

Cell Loading: Immune cells (e.g., neutrophils or FPR1-transfected cell lines like HL-60) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

-

Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or plate reader.

-

Ligand Addition: The test compound (agonist) is added, and the change in fluorescence intensity is recorded over time. A rapid increase indicates a rise in intracellular calcium ([Ca2+]i).

-

Antagonist Testing: To test for antagonists, cells are pre-incubated with the antagonist compound before the addition of a known agonist (like fMLF). Inhibition of the agonist-induced calcium flux indicates antagonist activity.[13]

Caption: Workflow for an intracellular calcium mobilization assay.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient, a key function mediated by FPR1.

Methodology:

-

Apparatus: A Boyden chamber or a modern equivalent (e.g., Transwell plate) is used. This consists of two wells separated by a microporous membrane.

-

Setup: The lower well is filled with media containing the chemoattractant (e.g., fMLF). The cell suspension is placed in the upper well (the insert).

-

Incubation: The chamber is incubated for a period (e.g., 1-2 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant.

-

Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted using microscopy. Alternatively, fluorescently labeled cells can be quantified with a plate reader.

Caption: Workflow for a transwell chemotaxis assay.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated FPR1, a key step in receptor desensitization, internalization, and biased signaling.

Methodology:

-

System: Typically uses engineered cell lines (e.g., CHO or HEK293) co-expressing FPR1 fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.[13]

-

Activation: Cells are stimulated with a test ligand.

-

Recruitment & Signal: If the ligand activates FPR1 in a way that promotes β-arrestin binding, the two components of the reporter system are brought into proximity, generating a measurable signal (e.g., luminescence or fluorescence).[13]

-

Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment and can be used to characterize ligand bias.

Conclusion

Formyl Peptide Receptor 1 is a central player in the initiation and regulation of innate immunity and inflammation. Its ability to recognize a structurally diverse set of natural ligands, from bacterial N-formyl peptides to endogenous anti-inflammatory proteins, underscores its complex role in host defense and homeostasis. A thorough understanding of its signaling mechanisms and the development of robust experimental protocols are essential for leveraging FPR1 as a therapeutic target for a wide range of inflammatory diseases, infectious conditions, and cancer.[4][18] The continued exploration of FPR1 ligands and their biased signaling properties holds significant promise for the development of novel, highly specific immunomodulatory drugs.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 9. Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7tmantibodies.com [7tmantibodies.com]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Potential Therapeutic Targets of Randialic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B (RAB), a triterpenoid compound, has emerged as a molecule of interest in the field of pharmacology, particularly for its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the therapeutic targets of this compound, its mechanism of action, and the experimental evidence supporting its potential for drug development. The primary focus is on its role as an antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses.

Primary Therapeutic Target: Formyl Peptide Receptor 1 (FPR1)

The principal therapeutic target of this compound is the Formyl Peptide Receptor 1 (FPR1)[1][2]. FPR1 is a G protein-coupled receptor predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria, and initiating a pro-inflammatory cascade. This compound acts as a competitive antagonist at this receptor, effectively blocking the binding of its agonists and thereby inhibiting downstream signaling pathways[1][2].

Mechanism of Action at FPR1

This compound competitively inhibits the binding of N-formyl peptides to FPR1 on human neutrophils, as well as on neutrophil-like THP-1 cells and HEK293 cells transfected with human FPR1[1][2]. This antagonistic action prevents the conformational changes in the receptor that are necessary for signal transduction.

Downstream Signaling Pathways Modulated by this compound

By antagonizing FPR1, this compound effectively suppresses several key downstream signaling events that are crucial for neutrophil activation and the subsequent inflammatory response. These include:

-

Inhibition of Calcium Mobilization: Activation of FPR1 typically leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger for many cellular processes. This compound has been shown to competitively inhibit this agonist-induced Ca²⁺ mobilization[1][2].

-

Suppression of Akt and MAPK Phosphorylation: The FPR1 signaling cascade involves the activation of protein kinase B (Akt) and mitogen-activated protein kinases (MAPKs), which are central to cell survival, proliferation, and inflammation. This compound treatment leads to a reduction in the phosphorylation, and therefore activation, of these kinases[1][2].

Below is a diagram illustrating the signaling pathway initiated by FPR1 activation and the points of inhibition by this compound.

Quantitative Data on Biological Activity

The inhibitory effects of this compound on various neutrophil functions have been quantified, demonstrating its potency as an FPR1 antagonist.

| Parameter | Assay | Cell Type | IC50 / Ki Value | Reference |

| Superoxide Anion Generation | fMLF-induced superoxide anion production | Human Neutrophils | Not Available | [1][2] |

| Elastase Release | fMLF-induced elastase release | Human Neutrophils | Not Available | [1][2] |

| FPR1 Binding Affinity | Competitive binding assay with a fluorescent N-formyl peptide analogue | Human Neutrophils, THP-1 cells, hFPR1-transfected HEK293 cells | Not Available | [1][2] |

Note: Specific IC50 and Ki values were not available in the abstracts of the primary research articles. The inhibitory concentration range for reactive oxygen species production, elastase release, and CD11b expression in human neutrophils activated by FPR1 is reported to be 0.1-3 μM.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the therapeutic potential of this compound.

Inhibition of Superoxide Anion Generation

This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using standard methods such as density gradient centrifugation.

-

Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

Stimulation: The pre-treated neutrophils are then stimulated with a combination of an FPR1 agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), and cytochalasin B to enhance the response.

-

Measurement: Superoxide anion production is measured using a spectrophotometric assay, such as the reduction of cytochrome c.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the half-maximal inhibitory concentration (IC50) is determined.

Inhibition of Elastase Release

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils.

Methodology:

-

Neutrophil Isolation: Similar to the superoxide assay, human neutrophils are isolated from healthy donors.

-

Pre-incubation: Neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with fMLF and cytochalasin B to induce degranulation.

-

Sample Collection: The cell suspension is centrifuged to pellet the neutrophils, and the supernatant containing the released elastase is collected.

-

Measurement: Elastase activity in the supernatant is measured using a specific substrate that releases a fluorescent or colored product upon cleavage.

-

Data Analysis: The percentage of inhibition of elastase release is calculated for each concentration of this compound to determine the IC50 value.

FPR1 Competitive Binding Assay

This assay determines the ability of this compound to compete with a known FPR1 ligand for binding to the receptor.

Methodology:

-

Cell Preparation: Human neutrophils, THP-1 cells, or hFPR1-transfected HEK293 cells are used.

-

Competition Reaction: The cells are incubated with a fixed concentration of a fluorescently labeled FPR1-specific ligand in the presence of increasing concentrations of unlabeled this compound.

-

Measurement: The amount of bound fluorescent ligand is measured using techniques such as flow cytometry or fluorescence microscopy.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value for the displacement of the fluorescent ligand is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Psoriasis-like Inflammation

The therapeutic potential of this compound has been evaluated in a mouse model of imiquimod-induced psoriasis, a well-established model that recapitulates many features of human psoriasis.

Methodology:

-

Induction of Psoriasis: A daily topical application of imiquimod cream is administered to the shaved back and/or ear of mice for several consecutive days to induce a psoriasis-like skin inflammation.

-

Treatment: Mice are treated with this compound (e.g., via topical or systemic administration) or a vehicle control.

-

Assessment of Inflammation: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and thickness.

-

Histological Analysis: At the end of the study, skin samples are collected for histological analysis to evaluate parameters such as epidermal hyperplasia and immune cell infiltration.

Conclusion

This compound demonstrates significant therapeutic potential as an anti-inflammatory agent, primarily through its antagonistic activity on the Formyl Peptide Receptor 1. By blocking FPR1, it effectively inhibits key downstream signaling pathways involved in neutrophil activation, leading to a reduction in the release of pro-inflammatory mediators. The efficacy of this compound in a preclinical model of psoriasis highlights its potential for the development of novel treatments for neutrophilic inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

References

Methodological & Application

Application Note: Mass Spectrometry Fragmentation Analysis of Randialic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B is a naturally occurring pentacyclic triterpenoid compound.[1] Its chemical formula is C₃₀H₄₆O₃ with a molecular weight of 454.68 g/mol . Structurally, it possesses a ursane-type skeleton, which is common to many biologically active natural products. Understanding the mass spectrometry fragmentation pattern of this compound is crucial for its identification, characterization, and quantification in complex matrices such as herbal extracts and biological samples. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discusses its expected fragmentation pattern.

Experimental Protocols

A detailed methodology for the analysis of this compound by LC-MS/MS is provided below.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. A series of working standard solutions can be prepared by diluting the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Herbal Extract: Weigh 1.0 g of the dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

-

Biological Matrix (Plasma/Urine): To 100 µL of the biological sample, add 300 µL of acetonitrile (protein precipitation). Vortex for 1 minute and then centrifuge at 12000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

-

Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI (+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for fragmentation pattern analysis.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MS/MS Parameters:

-

Collision Gas: Argon

-

Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 10-40 eV.

-

Data Presentation

The expected major fragment ions of this compound in positive ESI-MS/MS are summarized in the table below. The fragmentation is proposed based on the known fragmentation patterns of similar ursane-type triterpenoids.

| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | m/z (calculated) | Proposed Neutral Loss | Fragmentation Pathway |

| 455.3520 | [M+H-H₂O]⁺ | 437.3414 | H₂O | Dehydration |

| 455.3520 | [M+H-HCOOH]⁺ | 409.3465 | HCOOH | Loss of formic acid |

| 455.3520 | [M+H-H₂O-CO]⁺ | 409.3465 | H₂O + CO | Dehydration and decarbonylation |

| 455.3520 | RDA Fragment | 248.1822 | C₁₄H₂₂O₂ | Retro-Diels-Alder cleavage of C-ring |

| 455.3520 | RDA Fragment | 207.1795 | C₁₆H₂₄O | Retro-Diels-Alder cleavage of C-ring |

Proposed Fragmentation Mechanism

The fragmentation of this compound is expected to follow pathways characteristic of pentacyclic triterpenoids with an ursane skeleton. In positive ion mode ESI-MS, this compound will readily form the protonated molecule [M+H]⁺ at m/z 455.3520. Subsequent collision-induced dissociation (CID) will lead to a series of product ions.

The initial fragmentation steps typically involve the loss of small neutral molecules. Due to the presence of a hydroxyl group, a facile loss of a water molecule (H₂O) is expected, resulting in a fragment ion at m/z 437.3414. The carboxylic acid moiety can lead to the neutral loss of formic acid (HCOOH), producing an ion at m/z 409.3465.

A key fragmentation pathway for triterpenoids with a double bond in the C-ring is the retro-Diels-Alder (rDA) reaction.[2][3] This cleavage occurs across the C-ring, providing significant structural information. For this compound, the rDA reaction is expected to cleave the C8-C14 and C9-C11 bonds, resulting in two diagnostic fragment ions. One fragment would encompass rings A and B, while the other would contain rings D and E. The masses of these fragments provide valuable information for the localization of substituents on the triterpenoid skeleton.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

- 1. This compound and tomentosolic acid block formyl peptide receptor 1 in human neutrophils and attenuate psoriasis-like inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]

Application Notes and Protocols for the Isolation of Randialic Acid B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction